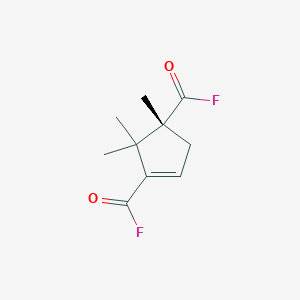
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride is a complex organic compound characterized by its unique cyclopentene ring structure with three methyl groups and two difluoromethylene groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by the introduction of difluoromethylene groups through a fluorination reaction. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced fluorination techniques can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylene groups to methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce methylene derivatives.
Scientific Research Applications
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and fluorinated compounds.
Mechanism of Action
The mechanism of action of (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride involves its interaction with specific molecular targets. The difluoromethylene groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclopentene ring structure provides a rigid framework that can enhance the compound’s stability and specificity in various reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene derivatives: Compounds like 1,2,2-trimethylcyclopentene share a similar ring structure but lack the difluoromethylene groups.
Fluorinated compounds: Compounds such as difluoromethylcyclopentane have similar fluorine-containing groups but differ in their overall structure and reactivity.
Uniqueness
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride is unique due to the combination of its cyclopentene ring and difluoromethylene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
245655-52-1 |
|---|---|
Molecular Formula |
C10H12F2O2 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarbonyl fluoride |
InChI |
InChI=1S/C10H12F2O2/c1-9(2)6(7(11)13)4-5-10(9,3)8(12)14/h4H,5H2,1-3H3/t10-/m0/s1 |
InChI Key |
BSNIIXIVXFXVQC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@]1(CC=C(C1(C)C)C(=O)F)C(=O)F |
Canonical SMILES |
CC1(C(=CCC1(C)C(=O)F)C(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















